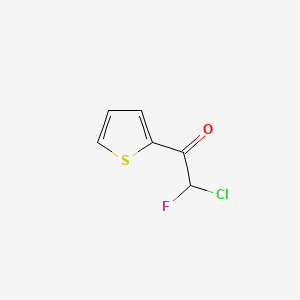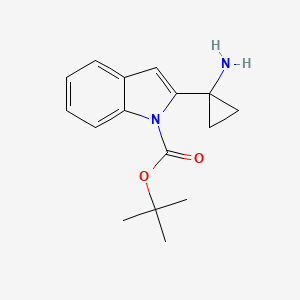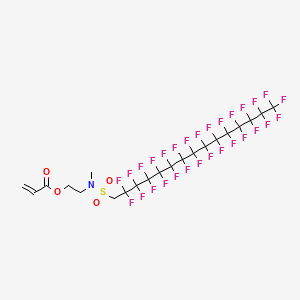
2,2-Bis(4-chlorophenyl)cyclopropane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(4-chlorophenyl)cyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring substituted with two 4-chlorophenyl groups and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(4-chlorophenyl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-chlorobenzyl chloride with a cyclopropane derivative under basic conditions. The reaction is often catalyzed by transition metals such as palladium or copper to facilitate the formation of the cyclopropane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Bis(4-chlorophenyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products:
Oxidation: 2,2-Bis(4-chlorophenyl)cyclopropane-1-carboxylic acid
Reduction: 2,2-Bis(4-chlorophenyl)cyclopropane-1-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2,2-Bis(4-chlorophenyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,2-Bis(4-chlorophenyl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorophenyl groups may also interact with hydrophobic pockets in biological molecules, affecting their function .
Vergleich Mit ähnlichen Verbindungen
- 2,2-Bis(4-chlorophenyl)cyclopropane-1-carboxylic acid
- 2,2-Bis(4-chlorophenyl)cyclopropane-1-methanol
- 1-(4-chlorophenyl)cyclopropane-1-carbonitrile
Comparison: 2,2-Bis(4-chlorophenyl)cyclopropane-1-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity compared to its carboxylic acid and alcohol analogs. The aldehyde group allows for specific reactions such as oxidation and reduction, which are not possible with the carboxylic acid or alcohol derivatives .
Eigenschaften
| 65498-79-5 | |
Molekularformel |
C16H12Cl2O |
Molekulargewicht |
291.2 g/mol |
IUPAC-Name |
2,2-bis(4-chlorophenyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C16H12Cl2O/c17-14-5-1-11(2-6-14)16(9-13(16)10-19)12-3-7-15(18)8-4-12/h1-8,10,13H,9H2 |
InChI-Schlüssel |
HWEKCNILHJLTPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


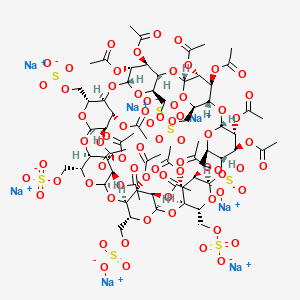
![N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12847412.png)
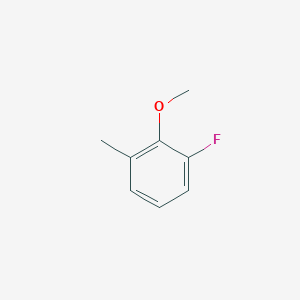
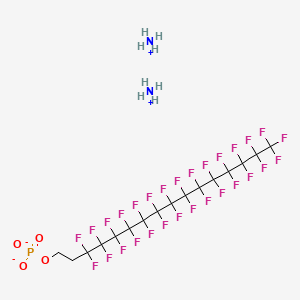
![1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole](/img/structure/B12847420.png)
